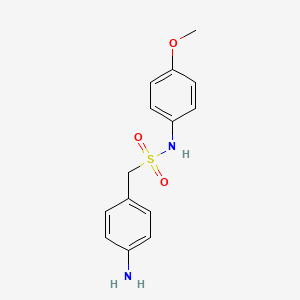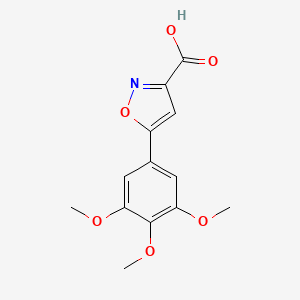
1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol
説明
“1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol” is a chemical compound with the molecular formula C10H18N4O and a molecular weight of 210.28 . It is used for research purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 210.28 . Other physical and chemical properties such as boiling point and storage conditions are not specified .科学的研究の応用
Metabolism and Pharmacokinetics Studies
1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol has been a subject in the study of metabolism, excretion, and pharmacokinetics. One notable compound, 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (INCB018424), a selective inhibitor of Janus tyrosine kinase 1/2, was studied for its metabolism and pharmacokinetics in humans. The compound showed rapid absorption, and its metabolites indicated a low circulating metabolite burden, suggesting its predominant presence in circulation as the parent compound. The study noted that INCB018424 is highly absorbed and does not accumulate significantly between single and multiple dosing, marking its significance in therapeutic applications (Shilling et al., 2010).
Exposure and Toxicity Analysis
The compound has also been a point of focus in understanding the exposure and toxicity of related chemical structures in humans. Studies have investigated the formation of metabolites and adducts, like heterocyclic amines formed during the cooking of meat and their potential involvement in human diseases, including cancer. The presence of these compounds in human urine, especially for individuals on a regular diet, has been noted, indicating continuous exposure and potential health implications. The variations in metabolite profiles between humans and rodents in some studies highlight the need for careful consideration when translating findings from animal models to human scenarios (Wakabayashi et al., 1993).
Environmental and Dietary Exposure
Research has also delved into the environmental exposure to related chemical compounds, such as organophosphorus and pyrethroid pesticides, in specific populations like preschool children. This study underscored the widespread chronic exposure to these compounds and highlighted the importance of understanding environmental and dietary factors in assessing the risk and levels of exposure (Babina et al., 2012).
特性
IUPAC Name |
1-(4-aminopyrazol-1-yl)-3-pyrrolidin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c11-9-5-12-14(6-9)8-10(15)7-13-3-1-2-4-13/h5-6,10,15H,1-4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZPWBUDHQVPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CN2C=C(C=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1517677.png)
![6-[3-(Benzyloxy)phenyl]pyridazin-3-ol](/img/structure/B1517678.png)







![5-Amino-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B1517693.png)